GAP-DLRIE, chemically defined as (±)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(dodecyloxy)-1-propanaminium bromide, is a highly specialized cationic cytofectin procured primarily for non-viral gene transfer. Unlike conventional monovalent or long-chain cationic lipids, GAP-DLRIE features a flexible, multivalent aminopropyl headgroup and shorter C12:0 dodecyloxy alkyl chains. This structural tuning enhances membrane fluidity and optimizes the macroscopic phase behavior of the resulting lipoplex when formulated with neutral co-lipids like DOPE. For procurement and process selection, GAP-DLRIE is prioritized over standard transfection reagents specifically for its ability to mediate high-efficiency, localized gene delivery in specialized in vivo environments, such as the pulmonary mucosa, arterial endothelia, and ex vivo organ models [REFS-1, REFS-2].
Substituting GAP-DLRIE with generic cationic lipids (e.g., DOTMA or DMRIE) or naked plasmid DNA severely compromises transfection efficiency in specialized tissues. While standard cytofectins like DMRIE (which possesses a hydroxyethyl headgroup and C14:0 chains) are effective for tumor transfection, they lack the optimal charge density and membrane fluidity required for mucosal or catheter-based delivery. In pulmonary and arterial applications, generic lipoplexes or naked DNA suffer from rapid clearance, poor endosomal escape, and suboptimal interaction with the negatively charged extracellular matrix. Consequently, using standard substitutes leads to a 15- to 100-fold reduction in target gene expression, forcing researchers to use unacceptably high DNA doses or resort to immunogenic viral vectors [REFS-1, REFS-2].
In a porcine artery gene transfer model, optimal formulations of GAP-DLRIE/DOPE liposomes provided a 15-fold higher level of gene expression in intimal and medial cells compared to either naked DNA alone or the closely related cytofectin DMRIE/DOPE. This demonstrates that the specific aminopropyl headgroup of GAP-DLRIE is critical for overcoming the barriers of catheter-mediated delivery [1].
| Evidence Dimension | In vivo arterial gene expression level |
| Target Compound Data | 15-fold enhancement (GAP-DLRIE/DOPE) |
| Comparator Or Baseline | DMRIE/DOPE and Naked DNA |
| Quantified Difference | 15-fold higher expression over in-class substitute |
| Conditions | Catheter-mediated gene transfer in porcine arteries |
Procurement of GAP-DLRIE is essential for cardiovascular gene therapy models where standard lipofection fails to penetrate arterial layers efficiently.
For pulmonary administration, GAP-DLRIE formulated with DOPE enhanced CAT reporter gene expression in the mouse lung by more than 100-fold relative to naked plasmid DNA alone. This peak expression occurred 1-4 days post-transfection and was localized primarily to alveolar epithelial cells, significantly outperforming standard systemic transfection reagents [1].
| Evidence Dimension | In vivo lung transgene expression (CAT activity) |
| Target Compound Data | >100-fold enhancement |
| Comparator Or Baseline | Naked plasmid DNA |
| Quantified Difference | >100-fold increase in reporter activity |
| Conditions | Intranasal administration in mouse lung models |
This massive quantitative leap makes GAP-DLRIE the definitive choice for formulating DNA vaccines and respiratory gene therapies.
During the evaluation of liposome-mediated IL-10 gene therapy for cardiac allografts, GAP-DLRIE was identified as the most effective cationic liposome for ex vivo gene transfection under hypothermic conditions. It maintained high transfection efficiency and enabled localized immunosuppression during the cold-storage phase, a condition where standard lipid formulations typically undergo phase separation or lose complex stability [1].
| Evidence Dimension | Transfection efficiency under hypothermia |
| Target Compound Data | Maintained high IL-10 expression and induced localized immunosuppression |
| Comparator Or Baseline | Standard cationic liposomes |
| Quantified Difference | Identified as the optimal vector for cold-storage conditions |
| Conditions | Ex vivo cardiac allograft preservation (hypothermic conditions) |
Crucial for transplant research workflows, as it allows genetic modification of organs during standard cold-storage transport without requiring specialized warming steps.
Beyond standard plasmid DNA, GAP-DLRIE/DOPE effectively transfects complex filamentous phage vectors into mammalian cells. Under optimized conditions, it achieved up to 60% transfection efficiency in Cos-7 cells and 50% in CHO cells, outperforming other commercial lipids like Transfectam due to its multivalent amine structure [1].
| Evidence Dimension | Filamentous phage transfection efficiency |
| Target Compound Data | 60% (Cos-7) and 50% (CHO) |
| Comparator Or Baseline | Transfectam and standard lipids |
| Quantified Difference | Superior efficiency driven by multiple amine groups |
| Conditions | Mammalian cell culture (Cos-7 and CHO lines) |
Expands the utility of GAP-DLRIE beyond standard pDNA, making it a highly versatile procurement choice for labs working with advanced bacteriophage vectors.
Directly following its 15-fold superiority over DMRIE in arterial models, GAP-DLRIE is the optimal cytofectin for localized, non-viral gene delivery to intimal and medial cells via catheterization [1].
Because it enhances lung gene expression by over 100-fold compared to naked DNA, GAP-DLRIE is highly recommended for formulating intranasal DNA vaccines and respiratory gene therapies targeting alveolar epithelial cells [2].
Leveraging its unique stability and efficacy under hypothermic conditions, GAP-DLRIE is the cytofectin of choice for genetically modifying donor organs (e.g., inducing localized immunosuppression) during standard cold-storage transport [3].